2-Amino-3-ethylpentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-3-ethylpentanoic acid and its derivatives involves several chemical processes. For instance, the L-forms of related compounds, such as 2-amino-5-phenylpentanoic acid, have been synthesized through processes involving hydrolysis and decarboxylation steps. This synthesis pathway highlights the complexity and precision required in creating specific amino acid derivatives, which are crucial for further chemical and structural analysis (Shimohigashi, Lee, & Izumiya, 1976).
Molecular Structure Analysis
The molecular structure of 2-Amino-3-ethylpentanoic acid derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Studies have shown how diastereoisomeric molecules form molecular compounds with unique packing and hydrogen bonding patterns, providing insights into the stereochemistry and intermolecular interactions of these compounds (Yajima, Kimura, Nakakoji, Horikawa, Tokuyama, & Shiraiwa, 2009).
Chemical Reactions and Properties
2-Amino-3-ethylpentanoic acid and its derivatives undergo various chemical reactions, reflecting their reactivity and functional group transformations. For example, the synthesis and characterization of metal(II) complexes with related compounds demonstrate the potential of these amino acids to form complex structures with metal ions, showcasing their chemical versatility (Ejidike & Ajibade, 2015).
Physical Properties Analysis
The physical properties of 2-Amino-3-ethylpentanoic acid, such as solubility, crystallinity, and melting point, are influenced by its molecular structure. Research into the crystal structure of related amino acids has provided valuable information on the arrangement of molecules in the solid state and how this affects their physical properties (Curland, Meirzadeh, & Diskin‐Posner, 2018).
Chemical Properties Analysis
The chemical properties of 2-Amino-3-ethylpentanoic acid, such as acidity, basicity, and reactivity towards other chemical agents, are pivotal in understanding its behavior in chemical reactions. Studies focusing on the reactivity of amino acid derivatives towards specific reagents help elucidate the mechanisms underlying their chemical transformations and the formation of new compounds (Andruszkiewicz & Silverman, 1990).
Scientific Research Applications
Peptide Synthesis and HIV-Protease Detection : 2-Amino-3-ethylpentanoic acid is used in peptide synthesis for sequence-specific chromogenic protease substrates. This application is particularly relevant in the detection of HIV-protease activity, which can be spectrophotometrically measured at 405 nm (Badalassi et al., 2002).
Proteinase Inhibitor Potential : When coupled to Boc-Ala-Ala-Pro-OH, 2-Amino-3-ethylpentanoic acid can function as a potential proteinase inhibitor (Angelastro et al., 1992).
Inhibition of Nitric Oxide Synthases : The compound 2-Amino-5-(imidazol-1-yl)pentanoic acid, related to 2-Amino-3-ethylpentanoic acid, is a potent inhibitor of various nitric oxide synthases, including those from rats and humans (Ulhaq et al., 1998).
Potential Treatment of Phenylketonuria (PKU) : Derivatives like 2-(methylamino)alkanoic acids may help in treating PKU by inhibiting phenylalanine accretion into the brain (Vogel et al., 2013).
Development of Antifungal and Antitumor Agents : The synthesis of 3-amino-2-methylpentanoic acids, which include compounds similar to 2-Amino-3-ethylpentanoic acid, could lead to new antifungal and antitumor agents (Bates & Gangwar, 1993).
Drug Development in Medicinal Chemistry : The stereoselective synthesis of compounds like 2-amino-4-hydroxybutanoic acid is crucial for the development of new drugs and industrial products (Hernández et al., 2017).
Bioassay System Development : 2-Amino-4-keto-3-methylpentanoic acids, which are vitamin B12 antimetabolites, have been synthesized for use in bioassay systems (Perlman et al., 1977).
Antitumor Antibiotic Constituent : Synthesized 4-amino-3-hydroxy-2-methylpentanoic acid is a constituent of the antitumor antibiotic bleomycin A2 (Giordano et al., 1999).
Enzyme Inhibition : Ethyl 2-N-acetyl-3-5-diphenyl-5-oxo-pentanoate, related to 2-Amino-3-ethylpentanoic acid, has shown potential as an enzyme inhibitor with cytotoxic activity (Líns et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-ethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLUUORVBOXZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333852 | |
Record name | 2-amino-3-ethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-ethylpentanoic acid | |
CAS RN |
14328-54-2 | |
Record name | 2-amino-3-ethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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